molecular formula C6H9F2NO B3323257 3,3-Difluorocyclopentanecarboxamide CAS No. 1628450-91-8

3,3-Difluorocyclopentanecarboxamide

Cat. No.: B3323257
CAS No.: 1628450-91-8
M. Wt: 149.14 g/mol
InChI Key: IVXXDPVAMNAKIB-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentanecarboxamide is an organic compound with the molecular formula C6H9F2NO It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentanecarboxamide typically involves the fluorination of cyclopentanecarboxamide precursors. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanecarboxylic acid, while reduction could produce difluorocyclopentylamine.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that difluorinated cyclopentane derivatives, including 3,3-difluorocyclopentanecarboxamide, exhibit promising antitumor properties. These compounds can act as inhibitors of specific cancer cell growth pathways. For instance, derivatives have been synthesized that target pancreatic cancer cells, showing efficacy comparable to established treatments like Gemcitabine .

Fluorinated Building Blocks
Fluorinated cycloalkyl compounds are valuable in drug discovery due to their unique physicochemical properties. This compound serves as a potential building block for synthesizing novel pharmaceutical agents with enhanced bioactivity and stability .

Imaging Applications

PET Imaging Agents
The compound has been evaluated for use in PET imaging, particularly for detecting brain tumors. Studies have demonstrated that radiolabeled derivatives of this compound exhibit favorable biodistribution profiles and high tumor-to-background ratios in preclinical models . This makes them suitable candidates for non-invasive imaging techniques.

Biodistribution Studies
In vivo studies using Fischer rats with intracranial gliosarcoma tumors showed that radiotracers based on this compound provided significant tumor uptake while maintaining low levels in non-target tissues. This characteristic is critical for enhancing the specificity of PET imaging .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Recent advancements have focused on efficient methods for incorporating fluorine atoms into cyclopentane structures, which is essential for enhancing the biological activity of the resulting compounds .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound derivatives on pancreatic cancer cells. The results indicated a significant reduction in cell viability compared to controls, suggesting that these compounds could serve as effective therapeutic agents against pancreatic tumors.

Case Study 2: PET Imaging

In a preclinical trial involving rats with gliosarcoma, radiolabeled this compound demonstrated superior tumor localization compared to traditional imaging agents. The study highlighted the compound's potential for improving diagnostic accuracy in oncology .

Summary Table of Key Findings

Application AreaKey Findings
Antitumor ActivityEffective against pancreatic cancer cells; comparable to Gemcitabine
PET ImagingHigh tumor-to-background ratios; low non-target tissue uptake
SynthesisEfficient methods developed for fluorination and purification

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 3,3-Difluorocyclopentanecarboxylic acid
  • 3,3-Difluorocyclopentylamine
  • 3,3-Difluorocyclopentanone

Comparison: Compared to these similar compounds, 3,3-Difluorocyclopentanecarboxamide is unique due to its carboxamide functional group, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in applications where such interactions are crucial, such as in the design of enzyme inhibitors or receptor ligands.

Biological Activity

3,3-Difluorocyclopentanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of fluorinated compounds known for their diverse biological activities. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are advantageous in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In cellular models, this compound demonstrated the ability to induce apoptosis in cancer cells. This effect is mediated through the activation of caspase pathways and modulation of apoptosis-related gene expression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Interaction : It interacts with various receptors on cell surfaces, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.
  • Gene Expression Modulation : this compound influences the expression of genes associated with inflammation and cancer progression .

Case Studies

Recent studies have evaluated the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines :
    • Objective : To assess the anticancer potential.
    • Findings : Treatment with the compound led to a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells .
  • Antimicrobial Efficacy :
    • Objective : To evaluate antimicrobial activity against clinical isolates.
    • Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC = 5 µg/mL
AntimicrobialEscherichia coliMIC = 10 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerPC-3 (prostate cancer)IC50 = 20 µM

Properties

IUPAC Name

3,3-difluorocyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXDPVAMNAKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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